molecular formula C18H16ClNO3 B6411247 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261936-26-8

2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411247
CAS No.: 1261936-26-8
M. Wt: 329.8 g/mol
InChI Key: WGNGYYWLDXEYGO-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid is an organic compound that features a benzoic acid core with a chloro substituent and a pyrrolidinylcarbonyl group

Properties

IUPAC Name

2-chloro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-16-7-6-13(11-15(16)18(22)23)12-4-3-5-14(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGYYWLDXEYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692109
Record name 4-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-26-8
Record name 4-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common route starts with the chlorination of benzoic acid to introduce the chloro substituent. This is followed by the formation of the pyrrolidinylcarbonyl group through a series of reactions involving pyrrolidine and appropriate carbonyl-containing reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group can interact with enzymes or receptors, modulating their activity. The chloro substituent may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific combination of the chloro and pyrrolidinylcarbonyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and studying its interactions with biological targets .

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